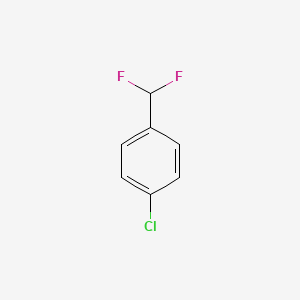

1-Chloro-4-(difluoromethyl)benzene

Description

1-Chloro-4-(difluoromethyl)benzene (CAS 43141-66-8, molecular formula: C₇H₅ClF₂) is a halogenated aromatic compound featuring a difluoromethyl (-CF₂H) substituent. Its molecular weight is 162.56 g/mol, and it is stored under inert atmospheric conditions due to its stability concerns . The difluoromethyl group imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Fluorinated aromatics are known to enhance metabolic stability, bioavailability, and binding affinity in drug candidates .

Properties

IUPAC Name |

1-chloro-4-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSMMYPOWHMIRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348734 | |

| Record name | 1-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43141-66-8 | |

| Record name | 1-chloro-4-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(difluoromethyl)benzene can be synthesized through several methods, including the halogenation of benzene derivatives. One common method involves the reaction of 4-(difluoromethyl)benzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, purification steps such as distillation may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(difluoromethyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can yield chlorobenzene derivatives or carboxylic acids.

Reduction: Reduction reactions can produce chloroalkanes or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-(difluoromethyl)benzene is widely used in scientific research due to its unique chemical properties. It finds applications in:

Chemistry: As a building block for the synthesis of more complex organic compounds.

Biology: In the study of biological systems and the development of bioactive molecules.

Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-4-(difluoromethyl)benzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary depending on the context of the reaction or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, synthesis, reactivity, and applications of compounds structurally related to 1-chloro-4-(difluoromethyl)benzene. Key differences arise from variations in the substituent’s electronegativity, steric bulk, and functional group reactivity.

1-Chloro-4-(trifluoromethyl)benzene

- Molecular Formula : C₇H₄ClF₃

- Key Differences :

- The trifluoromethyl (-CF₃) group is more electronegative and sterically bulky than -CF₂H, leading to stronger electron-withdrawing effects. This enhances thermal stability and resistance to metabolic oxidation .

- Synthesis : Often synthesized via nucleophilic trifluoromethylation or halogen exchange reactions. Used as a model in steric/electronic environment studies (e.g., SEMG models in reaction prediction) .

- Applications : Common in agrochemicals and pharmaceuticals for its stability and lipophilicity.

1-Chloro-4-(trichloromethyl)benzene

- Molecular Formula : C₇H₄Cl₄

- Key Differences :

- The trichloromethyl (-CCl₃) group is less electronegative but bulkier than -CF₂H. Nuclear Quadrupole Resonance (NQR) studies at 77 K show distinct resonance frequencies (34.8293–39.2801 MHz) due to Cl’s quadrupole moments, indicating a polarizable electronic environment .

- Reactivity : Prone to radical reactions and hydrolysis, unlike fluorinated analogs.

1-Chloro-4-(chloromethyl)benzene

- Molecular Formula : C₇H₆Cl₂

- Key Differences: The -CH₂Cl group is highly reactive, serving as a precursor for nucleophilic substitutions (e.g., synthesis of 1-chloro-4-((4-nitrophenoxy)methyl)benzene via reactions with 4-nitrophenol ). Applications: Intermediate in synthesizing ethers, amines, and sulfides.

1-Chloro-4-(difluoromethyl)-2-fluorobenzene

- Molecular Formula : C₇H₄ClF₃

- Key Differences :

- Additional fluorine at the 2-position increases electron-withdrawing effects and ortho-directed reactivity. Computed properties include a higher XLogP3 (3.3) and molecular weight (180.55 g/mol) compared to the parent compound .

- Synthesis : Likely synthesized via directed fluorination or halogen exchange.

Glycosylated Derivatives (e.g., 1-Chloro-4-(β-D-glucopyranos-1-yl)-benzene)

- Key Features :

Data Tables

Table 1: Substituent Effects on Key Properties

*Estimated based on analog data.

Reactivity and Spectroscopic Insights

- NMR Data :

- DFT Studies : Substituents like -CH(CH₃)₂ in 1-chloro-4-(prop-1-en-2-yl)benzene increase transition-state energy (4.66 kcal/mol) compared to unsubstituted analogs, highlighting steric effects on reactivity .

Biological Activity

1-Chloro-4-(difluoromethyl)benzene, a halogenated aromatic compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including relevant research findings, potential applications, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C7H5ClF2

- Molecular Weight : 178.56 g/mol

- Structure : The compound consists of a benzene ring with a chlorine atom and a difluoromethyl group (-CF2H) attached to it. This halogenated structure contributes to its reactivity and interaction with biological systems.

Biological Activity

Research on the biological activity of this compound is limited, but several studies suggest potential applications in pharmacology and biochemistry.

Antimicrobial Properties

Halogenated compounds, including those containing chlorine and fluorine, have been studied for their antimicrobial properties. The presence of halogens can enhance the ability of these compounds to interact with biological targets, potentially leading to enzyme inhibition or disruption of cellular processes.

- Mechanism of Action : The halogen atoms in the compound may facilitate the formation of reactive intermediates that interact with various biological molecules, which could inhibit specific enzymes or metabolic pathways .

- Case Studies : While specific studies on this compound are sparse, related compounds have shown antifungal activity, indicating that similar mechanisms might be applicable.

Comparative Analysis with Similar Compounds

The following table compares this compound with other halogenated compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C7H5ClF2 | Contains one chlorine and two fluorine atoms |

| 2-Bromo-1-chloro-4-(difluoromethyl)benzene | C7H5BrClF2 | Exhibits potential antifungal properties |

| 4-Chlorobenzotrifluoride | C7H4ClF3 | Known for high production volume and industrial use |

Research Findings

Recent literature highlights the significance of halogenation in enhancing the pharmacological profiles of compounds:

- Antimicrobial Agents : A review discusses how halogenated antimicrobial agents can combat drug-resistant pathogens by interacting with biomolecular targets .

- Potential Applications : The unique combination of chlorine and fluorine in this compound may lead to applications in developing new antimicrobial agents or as intermediates in synthetic pathways for pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.